molecular formula C9H9NO4 B13993260 2-Methoxy-1-(4-nitrophenyl)ethanone CAS No. 7714-12-7

2-Methoxy-1-(4-nitrophenyl)ethanone

Cat. No.: B13993260
CAS No.: 7714-12-7
M. Wt: 195.17 g/mol
InChI Key: NBQWEHBTMYDAID-UHFFFAOYSA-N
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Description

2-Methoxy-1-(4-nitrophenyl)ethanone is an organic compound with the molecular formula C9H9NO4. It is a derivative of ethanone, featuring a methoxy group and a nitrophenyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(4-nitrophenyl)ethanone typically involves the reaction of 4-nitrobenzaldehyde with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(4-nitrophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-1-(4-nitrophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(4-nitrophenyl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as antimicrobial activity. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-1-(4-nitrophenyl)ethanone is unique due to the presence of both a methoxy group and a nitro group, which confer distinct chemical and biological properties.

Properties

CAS No.

7714-12-7

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

2-methoxy-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C9H9NO4/c1-14-6-9(11)7-2-4-8(5-3-7)10(12)13/h2-5H,6H2,1H3

InChI Key

NBQWEHBTMYDAID-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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